molecular formula C13H19N3O2 B2479065 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide CAS No. 1797319-04-0

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide

Cat. No.: B2479065
CAS No.: 1797319-04-0
M. Wt: 249.314
InChI Key: FJVZHZCYHVKVLK-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyran ring, a pyrazole ring, and a pentenamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide typically involves multiple steps, starting with the preparation of the tetrahydropyran and pyrazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide
  • 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one

Uniqueness

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-4-13(17)15-11-9-14-16(10-11)12-5-7-18-8-6-12/h2,9-10,12H,1,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZHZCYHVKVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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